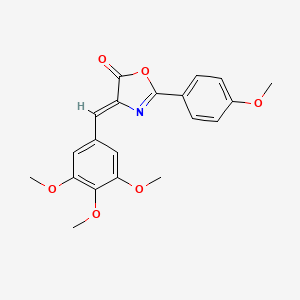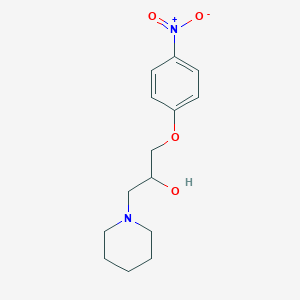![molecular formula C18H19ClN2O3 B4956527 5-chloro-N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B4956527.png)
5-chloro-N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide, also known as ML277, is a small molecule inhibitor that targets the Kv7.2/7.3 potassium channels. These channels are important for regulating neuronal excitability, and their dysfunction has been implicated in a variety of neurological disorders, including epilepsy, neuropathic pain, and schizophrenia.
Wirkmechanismus
5-chloro-N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide targets the Kv7.2/7.3 potassium channels, which are important for regulating neuronal excitability. By blocking these channels, 5-chloro-N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide reduces the firing of neurons, which can help to prevent seizures and reduce pain. Additionally, 5-chloro-N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide has been shown to modulate the activity of other ion channels and receptors, including GABAA receptors and TRPV1 channels.
Biochemical and Physiological Effects
In addition to its effects on neuronal excitability, 5-chloro-N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme CYP3A4, which is involved in the metabolism of many drugs. 5-chloro-N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide has also been shown to have antioxidant properties and to reduce inflammation in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-chloro-N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide is that it is a highly selective inhibitor of the Kv7.2/7.3 channels, which reduces the likelihood of off-target effects. Additionally, 5-chloro-N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide has good bioavailability and can be administered orally, which makes it a convenient tool for studying the role of Kv7.2/7.3 channels in vivo. However, one limitation of 5-chloro-N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide is that it has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body over time.
Zukünftige Richtungen
There are many potential future directions for research on 5-chloro-N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide. One area of interest is the development of more potent and selective inhibitors of the Kv7.2/7.3 channels, which could have even greater therapeutic potential. Additionally, there is interest in exploring the role of Kv7.2/7.3 channels in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, there is interest in exploring the potential of 5-chloro-N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide as a tool for studying the role of Kv7.2/7.3 channels in other physiological systems, such as the cardiovascular system and the immune system.
Conclusion
In conclusion, 5-chloro-N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide is a small molecule inhibitor that targets the Kv7.2/7.3 potassium channels. It has shown promise as a potential therapeutic agent for a variety of neurological disorders, including epilepsy, neuropathic pain, and schizophrenia. 5-chloro-N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide has a well-defined mechanism of action and has been shown to have a range of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are many potential future directions for research on this compound.
Synthesemethoden
The synthesis of 5-chloro-N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide was first reported by researchers at Merck in 2010. The synthesis involves a series of chemical reactions starting with 2-chloro-5-nitrobenzoic acid, which is converted into 5-chloro-2-nitrobenzoic acid. This intermediate is then reacted with 2-aminobenzamide to form the target compound 5-chloro-N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in neurological disorders. In particular, it has been shown to be effective in reducing seizures in animal models of epilepsy and in reducing neuropathic pain in rats. Additionally, 5-chloro-N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide has been shown to improve cognitive function in a mouse model of schizophrenia.
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-[2-(propan-2-ylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-11(2)20-17(22)13-6-4-5-7-15(13)21-18(23)14-10-12(19)8-9-16(14)24-3/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZIWCKOSOLXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methoxyphenyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B4956453.png)
![N-(3,4-dimethoxyphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B4956455.png)
![2-[4-[2-(allyloxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4956465.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B4956468.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B4956470.png)
![N-[3-(methylthio)propyl]-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B4956481.png)
![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4956492.png)



![5-(3-bromobenzylidene)-3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956514.png)
![5-{3-chloro-5-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956518.png)

![1-(2-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4956530.png)